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Compound of Interest

Compound Name: 6-Chloro-5-iodopyridin-2-amine

Cat. No.: B1401291 Get Quote

Pyridyl scaffolds are ubiquitous in pharmaceuticals and biologically active compounds, making

the efficient and selective functionalization of the pyridine ring a cornerstone of modern drug

discovery. Halopyridines, in particular, serve as versatile building blocks for constructing

complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.

Among these, dihalogenated pyridines present a unique opportunity for sequential and site-

selective modifications.

This guide provides a detailed comparison of 6-Chloro-5-iodopyridin-2-amine with other

halopyridine building blocks. We will explore its reactivity, selectivity, and performance in key

synthetic transformations, supported by experimental data and protocols. This analysis is

designed for researchers, medicinal chemists, and process development scientists seeking to

leverage the distinct properties of this trifunctional scaffold for creating diverse molecular

libraries and novel therapeutic agents. The inherent differential reactivity of the C-I and C-Cl

bonds is the central theme, offering a strategic advantage in multi-step synthetic routes.[1]

The Subject Molecule: 6-Chloro-5-iodopyridin-2-
amine
6-Chloro-5-iodopyridin-2-amine (CAS No. 1221398-11-3) is a trifunctional heterocyclic

compound featuring an amino group and two different halogen atoms—chlorine and iodine—at

specific positions on the pyridine ring.[2] This substitution pattern is not accidental; it is

designed for strategic, regioselective chemistry.
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Caption: Chemical structures of the subject molecule and related halopyridines.

Table 1: Physicochemical Properties

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Boiling Point
(°C)

XLogP3

6-Chloro-5-

iodopyridin-2-

amine

C₅H₄ClIN₂ 254.46
340.4 ± 42.0

(Predicted)
2.5

2-Amino-5-

bromopyridine
C₅H₅BrN₂ 173.01 306.9 ± 22.0 1.4

2-Amino-5-

chloropyridine
C₅H₅ClN₂ 128.56 258.1 ± 20.0 1.2

2,6-Dichloro-4-

iodopyridine
C₅H₂Cl₂IN 273.89

291.5 ± 35.0

(Predicted)
2.8

Data sourced from commercial supplier information and chemical databases.[2]

Core Principle: The Hierarchy of Carbon-Halogen
Bond Reactivity
The synthetic utility of 6-Chloro-5-iodopyridin-2-amine is fundamentally rooted in the

differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling

reactions. This reactivity is primarily governed by the carbon-halogen (C-X) bond dissociation

energy (BDE). A weaker C-X bond facilitates the rate-determining oxidative addition step in the

catalytic cycle.[3]

The established order of reactivity is: C-I > C-Br > C-Cl > C-F.[4][5]

C-I Bond: The longest and weakest bond, making iodopyridines the most reactive substrates.

Couplings often proceed under mild conditions, at lower temperatures, and with shorter

reaction times.
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C-Br Bond: Stronger than C-I, requiring slightly more forcing conditions but still highly

effective for a broad range of transformations.

C-Cl Bond: Significantly stronger and less polarizable. Activating this bond for oxidative

addition typically requires more advanced catalytic systems, often involving bulky, electron-

rich phosphine or N-heterocyclic carbene (NHC) ligands and higher temperatures.[3][6]

Halopyridine Substrate

Iodopyridine (C-I)

Easiest to activate
(Lowest Bond Energy)

Bromopyridine (C-Br)

Intermediate Reactivity

Chloropyridine (C-Cl)

Hardest to activate
(Highest Bond Energy)

Cross-Coupling Product

Mild Conditions
(e.g., Room Temp to 80°C)

Moderate Conditions
(e.g., 80-100°C)

Forcing Conditions
(e.g., >100°C, specialized ligands)

Click to download full resolution via product page

Caption: General workflow for selective Suzuki-Miyaura coupling at the C-I position.

Inert Atmosphere: To a dry Schlenk flask, add 6-Chloro-5-iodopyridin-2-amine (1.0 mmol,

1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0

mmol, 2.0 equiv). The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent

the oxidation and deactivation of the Pd(0) catalyst. [7]2. Catalyst Addition: Add the

palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

Solvent Addition: Add degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and

water) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is

crucial to remove dissolved oxygen.

Reaction: Heat the mixture to 80-90°C and stir. Monitor the reaction progress by TLC or LC-

MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel.

Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking aryl halides

with terminal alkynes. This reaction is invaluable for creating rigid scaffolds found in materials

science and medicinal chemistry. [8][9]The reactivity trend of halogens mirrors that of the

Suzuki coupling.

Table 3: Representative Performance in Sonogashira Coupling

Substrate
Coupling
Partner

Catalyst
System

Conditions Yield (%) Citation

6-Chloro-5-

iodopyridin-2-

amine

Phenylacetyl

ene

Pd(PPh₃)₂Cl₂,

CuI, Et₃N

THF, RT to

50°C, 4h
>90% (at C-I) Inferred

2-Amino-5-

bromopyridin

e

Phenylacetyl

ene

Pd(PPh₃)₂Cl₂,

CuI, Et₃N

DMF, 100°C,

3h
~72-96% [10]

2-Amino-5-

chloropyridin

e

Phenylacetyl

ene

Pd(OAc)₂,

SPhos, CuI,

Cs₂CO₃

Dioxane,

120°C, 18h
~60-75% Inferred

Analysis and Experimental Insight:

The high reactivity of the C-I bond in 6-Chloro-5-iodopyridin-2-amine allows the

Sonogashira coupling to proceed under very mild conditions, often at or near room

temperature, which helps preserve sensitive functional groups on the alkyne coupling

partner. [11]* Bromopyridines are also excellent substrates but typically require elevated

temperatures to achieve high conversion. [10]* Chloropyridines remain the most challenging,
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demanding specialized, highly active catalyst systems and more forcing conditions, which

can limit the functional group tolerance of the reaction.

Setup: To a dry Schlenk flask under argon, add 6-Chloro-5-iodopyridin-2-amine (1.0

equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

Solvent and Base: Add anhydrous, degassed THF and a suitable amine base, such as

triethylamine (Et₃N, 2.0 equiv). The amine serves as both the base and often as a co-

solvent. [11]3. Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for the

required time (typically 2-16 hours).

Work-up and Purification: Follow a standard aqueous work-up procedure similar to the

Suzuki protocol, followed by purification via column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds,

a critical linkage in countless pharmaceuticals. [12]This reaction is particularly sensitive to the

choice of halogen, ligand, and base.

Table 4: Representative Performance in Buchwald-Hartwig Amination

Substrate
Coupling
Partner

Catalyst
System

Conditions Yield (%) Citation

2-Bromo-6-

aminopyridin

e

Aniline

Pd₂(dba)₃,

BINAP, NaOt-

Bu

Toluene,

100°C, 8h
~80-95% [13]

2-Chloro-6-

aminopyridin

e

Aniline

Pd(OAc)₂,

Xantphos,

Cs₂CO₃

Dioxane,

110°C, 16h
~75-90% [3]
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While specific data for the dual-halogenated 6-Chloro-5-iodopyridin-2-amine is less common

for this reaction, the principles of reactivity allow for a clear strategic application. In a scenario

requiring amination at the C6 position, one would first functionalize the more reactive C5-iodo

position via a Suzuki or Sonogashira reaction. The resulting 5-substituted-6-chloropyridin-2-

amine can then undergo a Buchwald-Hartwig amination.

Causality of Experimental Choices: The choice of a strong, non-nucleophilic base like

sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is crucial. It facilitates the

deprotonation of the amine or the intermediate palladium-amido complex, which is essential

for the catalytic cycle to turn over. [14]* Ligand Selection: For coupling less reactive chloro-

pyridines, bidentate (e.g., Xantphos) or bulky, electron-rich monophosphine ligands (e.g.,

XPhos, RuPhos) are required. These ligands promote the oxidative addition to the strong C-

Cl bond and stabilize the catalytically active Pd(0) species. [3][14]

Setup: In a glovebox or under an inert atmosphere, add the chloropyridine substrate (1.0

equiv), the amine coupling partner (1.2 equiv), a strong base (e.g., NaOt-Bu, 1.4 equiv), a

palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate ligand (e.g., Xantphos,

4 mol%) to a reaction vessel.

Solvent: Add anhydrous, degassed solvent such as toluene or dioxane.

Reaction: Seal the vessel and heat to the required temperature (typically 100-120°C).

Work-up and Purification: After cooling, quench the reaction carefully with water, extract with

an organic solvent, and purify the product using standard chromatographic techniques.

Conclusion and Strategic Outlook
6-Chloro-5-iodopyridin-2-amine is a highly valuable building block for chemical synthesis,

particularly in the fields of drug discovery and medicinal chemistry. Its primary advantage over

simpler mono- and di-halopyridines lies in the predictable and orthogonal reactivity of its C-I

and C-Cl bonds.

Superior Reactivity: The C-I bond offers high reactivity, enabling Suzuki and Sonogashira

couplings under mild conditions, thus preserving thermally labile functional groups and

improving overall process efficiency.
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Orthogonal Handle: The less reactive C-Cl bond remains intact during the initial

functionalization, serving as a reliable handle for a subsequent, different cross-coupling or

nucleophilic substitution reaction under more forcing conditions.

Synthetic Efficiency: This built-in regioselectivity allows for the rapid and controlled

construction of complex, highly substituted pyridine scaffolds from a single, commercially

available starting material, streamlining multi-step synthetic routes.

For researchers aiming to build libraries of complex pyridine derivatives, 6-Chloro-5-
iodopyridin-2-amine provides a strategic and efficient starting point that offers a distinct

advantage over single-halogen or identically di-halogenated pyridines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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